
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “4-Bromo-2,6-difluoro-1-(benzyloxy)benzene” were not found, a related compound, pinacol boronic esters, has been synthesized using a catalytic protodeboronation approach . This method involves the use of a radical approach to achieve protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “4-Bromo-2,6-difluoro-1-(benzyloxy)benzene” consists of a benzene ring substituted with bromo, difluoro, and benzyloxy groups. The InChI code for this compound is 1S/C13H9BrF2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2.Physical And Chemical Properties Analysis
“4-Bromo-2,6-difluoro-1-(benzyloxy)benzene” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis Techniques
- A method involving the treatment of bromo-(trifluoromethoxy)benzene derivatives with lithium diisopropylamide (LDA) at varying temperatures has been explored, demonstrating a pathway to generate various phenyllithium intermediates useful in further organic synthesis (Schlosser & Castagnetti, 2001).
Material and Chemical Properties
- Research on bromobenzene derivatives highlighted their potential in creating densely packed molecular layers, which could be relevant for material science applications. Specifically, studies on the interfacial self-assembly of bromobenzene derivatives on graphite surfaces show how molecular structure influences assembly patterns, which is crucial for nanotechnology and material sciences (Li et al., 2012).
Organometallic Synthesis
- The versatility of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis has been documented, showcasing its utility in producing various organometallic intermediates (Porwisiak & Schlosser, 1996). This research indicates the broader applicability of bromo- and difluorobenzene derivatives in synthesizing complex organic compounds.
Novel Copolymerization Processes
- The copolymerization of novel trisubstituted ethylenes with vinyl benzene, including halogen and methoxy ring-substituted derivatives, has been studied to develop new materials with potential applications in various fields, including coatings and adhesives (Kharas et al., 2020).
Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-bromo-1,3-difluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHDYZBRIBFWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)
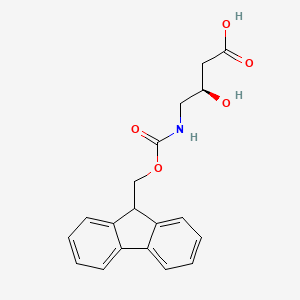
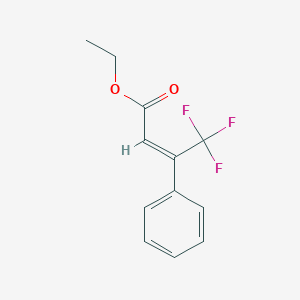
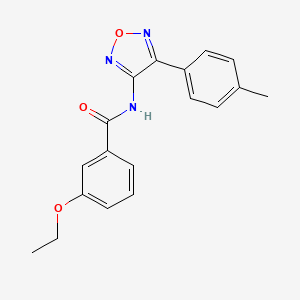
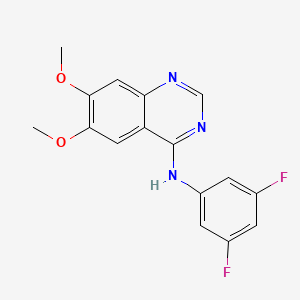
![5-[(4-Chlorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2774873.png)
![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)
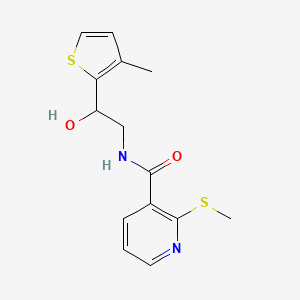
![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2774880.png)
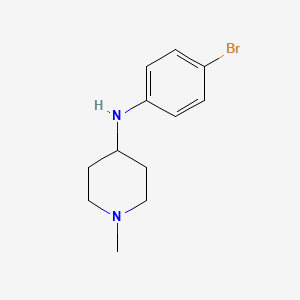

![3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid](/img/structure/B2774883.png)